2,6-Naphthyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

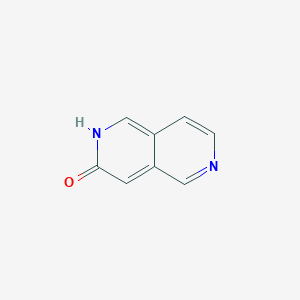

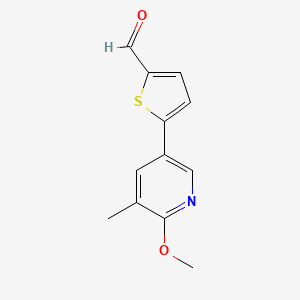

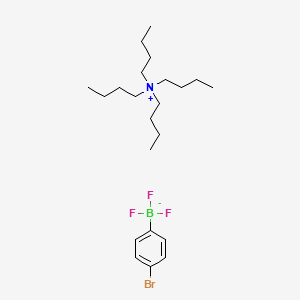

2,6-Naphthyridin-3-ol is a chemical compound with the molecular formula C8H6N2O . It has a molecular weight of 146.15 and is a pale-yellow to yellow-brown solid . It is stored at temperatures between 2-8°C .

Synthesis Analysis

In a computational study, the this compound heterocycle was identified as a potential value for medicinal chemistry . Robust and concise synthetic protocols have been reported that provide access to this scaffold on a multigram scale . Various methods for obtaining 2,6-naphthyridine analogues have been reported in the scientific literature .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H6N2O/c11-8-3-7-4-9-2-1-6(7)5-10-8/h1-5H, (H,10,11) . The Inchi Key is YLOPOXSEBFTAFG-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound has been identified as a heteroaromatic ring system of potential value for medicinal chemistry . It has been used in the synthesis of new compounds due to its broad spectrum of biological activity .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 146.15 and is stored at temperatures between 2-8°C .Scientific Research Applications

Medicinal Chemistry Applications

- Synthetic Potential for Medicinal Chemistry : The heterocyclic compounds 1H-pyrazolo[3,4-c]pyridin-5-ol and 2,6-naphthyridin-3-ol have been identified as valuable for medicinal chemistry. Concise synthetic protocols have been developed for these compounds, showing their potential in drug development (P. E. S. Júnior et al., 2016).

Anticancer Research

- Anticancer Properties of Naphthyridine Derivatives : Naphthyridines like this compound have been explored for their anticancer activities. These compounds have shown promising results in inhibiting various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (M. Lavanya et al., 2021).

Synthetic Methodologies

- Innovative Synthetic Approaches : Novel synthetic methods have been developed for dipyrazolo-fused 2,6-naphthyridines, demonstrating the versatility and accessibility of these heterocyclic scaffolds in chemical synthesis (Wei-Qiang Fan et al., 2013).

- Detailed Synthesis Procedures : Detailed experimental procedures for synthesizing 2,6-naphthyridine and its derivatives have been outlined, further highlighting the compound's significance in synthetic chemistry (A. Taurins & R. Li, 1974).

Antioxidant Research

- Antioxidant Properties in Lipid Membranes : Studies have shown that derivatives of this compound exhibit significant antioxidant activities in lipid membranes, suggesting their potential application in protecting against oxidative stress (Tae-gyu Nam et al., 2007).

Anticancer and Cell Death Induction

- Inducing Cell Death in Cancer Cells : A particular naphthyridine derivative has been found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This suggests the potential of this compound derivatives in cancer therapy (Q. Kong et al., 2018).

Biomedical Applications

- Biomedical Applications : The biomedical applications of 1,6-naphthyridines, a related class, have been extensively reviewed, indicating the significant potential of naphthyridine derivatives in various medical fields (Juan Marcos Oliveras et al., 2021).

Drug Development

- Potential as Protein Kinase Inhibitors : Naphthyridine derivatives have been identified as inhibitors of protein kinases, suggesting their use in the development of heart failure therapies (E. Meredith et al., 2010).

Safety and Hazards

The safety information for 2,6-Naphthyridin-3-ol includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

2H-2,6-naphthyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-3-7-4-9-2-1-6(7)5-10-8/h1-5H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOPOXSEBFTAFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=O)NC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-sulfamoylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2783309.png)

![N-Methyl-1-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2783313.png)

![2-(2-Methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2783314.png)

![5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride](/img/structure/B2783318.png)

![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2783321.png)

![2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2783328.png)